molecular formula C21H26O2 B601942 17-Keto drospirenone CAS No. 116298-21-6

17-Keto drospirenone

Cat. No. B601942
M. Wt: 310.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Keto drospirenone is an intermediate for the production of Drospirenone from Androstenedione . It has a molecular formula of C21H26O2 and a molecular weight of 310.43 .


Synthesis Analysis

The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation .


Molecular Structure Analysis

The molecular structure of 17-Keto drospirenone is represented by the molecular formula C21H26O2 . The InChI representation of the molecule is InChI=1S/C21H26O2/c1-20-5-3-10 (22)7-16 (20)11-8-12 (11)17-15 (20)4-6-21 (2)18 (17)13-9-14 (13)19 (21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1 .


Physical And Chemical Properties Analysis

17-Keto drospirenone has a molecular weight of 310.43 .

Scientific Research Applications

Hormonal Therapy in Postmenopausal Women

17-Keto drospirenone, when combined with 17-β-estradiol, has been noted for its potential in hormone therapy, particularly targeting postmenopausal hypertensive women. Research indicates that this combination can significantly lower both systolic and diastolic blood pressure in this demographic, offering a potential therapy for managing hypertension post-menopause. The combination's potassium-sparing effect, which is not significantly different from the control group, adds to its therapeutic profile, ensuring a balance in potassium levels which is crucial for cardiovascular health. The low incidence of adverse events also underscores the safety and tolerance of this therapy (Zhao et al., 2016; Zhao & Yu, 2016).

Anti-Aldosterone Effects and Weight Management

17-Keto drospirenone, known for its unique progestogen properties with potent anti-aldosterone and anti-androgenic effects, offers substantial benefits when used in hormone replacement therapy (HRT). Its anti-aldosterone activity, in particular, translates into positive effects on body weight and blood pressure. Clinical trials with a continuous, combined 17-beta-estradiol and drospirenone therapy in postmenopausal women have shown a notable decrease in mean body weight and systolic blood pressure, especially in hypertensive individuals. These properties make drospirenone a distinctive candidate for managing climacteric symptoms and offering additional benefits beyond traditional HRT agents (Palacios, Foidart, & Genazzani, 2006).

Cardiovascular Benefits and Hormone Replacement Therapy

Drospirenone, particularly in combination with estradiol, is recognized for its efficacy in hormone replacement therapy (HRT), with a distinct impact on cardiovascular health. Studies have highlighted its ability to provide symptomatic relief from vasomotor symptoms and genitourinary atrophy while protecting against endometrial hyperplasia and osteoporosis. Notably, drospirenone's physiological profile, closely mimicking natural progesterone, allows it to positively influence cholesterol and triglyceride levels and reduce blood pressure in women with hypertension. This suggests that drospirenone, in conjunction with estrogen, may be instrumental in preventing cardiovascular disease in both pre- and post-menopausal women (Archer, 2007; Motivala & Pitt, 2012).

Safety And Hazards

Drospirenone, a related compound, may damage fertility or the unborn child (H360). Precautionary measures include obtaining, reading, and following all safety instructions before use .

properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUTUSVKXLWMPF-RZSXWSLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151336
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Keto drospirenone

CAS RN

116298-21-6
Record name 17-Keto drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116298216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-KETO DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37FDQ515T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Keto drospirenone
Reactant of Route 2
17-Keto drospirenone
Reactant of Route 3
17-Keto drospirenone
Reactant of Route 4
17-Keto drospirenone
Reactant of Route 5
17-Keto drospirenone
Reactant of Route 6
17-Keto drospirenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.